Methyl 3-(2,3-difluorophenoxy)propanoate is an organic compound notable for its unique molecular structure and potential applications in various scientific fields. It is classified as an ester, derived from propanoic acid and 2,3-difluorophenol. The compound is identified by its CAS number 1343908-08-6 and has the molecular formula with a molecular weight of 216.18 g/mol .
Methyl 3-(2,3-difluorophenoxy)propanoate belongs to the class of organic compounds known as methyl esters, which are characterized by the presence of a carboxyl group esterified with a methyl group. This compound is synthesized from readily available raw materials, making it accessible for research and industrial applications .
The synthesis of methyl 3-(2,3-difluorophenoxy)propanoate typically involves a multi-step organic reaction process. One common method includes:
The molecular structure of methyl 3-(2,3-difluorophenoxy)propanoate can be represented as follows:
The structural formula can be depicted in SMILES notation as CC(C(=O)OC1=C(C=CC=C1F)F)O
.
Methyl 3-(2,3-difluorophenoxy)propanoate can participate in various chemical reactions due to its functional groups:
These reactions demonstrate the compound's versatility in organic synthesis and its potential for further functionalization .
The mechanism of action for methyl 3-(2,3-difluorophenoxy)propanoate primarily involves its interaction with biological targets at the molecular level:
These mechanisms underscore its potential utility in pharmaceutical research and development .
Methyl 3-(2,3-difluorophenoxy)propanoate finds applications across various scientific domains:
The versatility of this compound highlights its significance in both academic research and industrial applications .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: